Bienvenue dans la boutique en ligne BenchChem!

6-Phenylpyrimidine-4-carboxylic acid

KMO inhibition neurodegeneration Huntington's disease

6-Phenylpyrimidine-4-carboxylic acid (CAS 28668-32-8) is the definitive scaffold for KMO inhibitor programs targeting neurodegenerative diseases, with a defined biochemical potency of IC50 = 38 nM against human KMO. The unsubstituted 2-position on the pyrimidine core enables critical downstream derivatization (e.g., 2-mercapto analogs yielding sub-micromolar XO inhibitors), a capability absent in 2-phenyl regioisomers. Procure at 95% purity for systematic SAR exploration, CNS ester prodrug strategies, or amide coupling libraries against c-Met and HIF-1α. Low molecular weight (200.19 g/mol) and defined pharmacophore geometry make this the essential, non-interchangeable heterocyclic building block for lead optimization.

Molecular Formula C11H8N2O2
Molecular Weight 200.19 g/mol
CAS No. 28668-32-8
Cat. No. B1280147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Phenylpyrimidine-4-carboxylic acid
CAS28668-32-8
Molecular FormulaC11H8N2O2
Molecular Weight200.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NC=N2)C(=O)O
InChIInChI=1S/C11H8N2O2/c14-11(15)10-6-9(12-7-13-10)8-4-2-1-3-5-8/h1-7H,(H,14,15)
InChIKeyWPZVBDSJGHLIMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Phenylpyrimidine-4-carboxylic acid (CAS 28668-32-8): Core Scaffold Procurement for Kinase and KMO-Targeted Research


6-Phenylpyrimidine-4-carboxylic acid (CAS 28668-32-8) is a heterocyclic building block belonging to the arylpyrimidine carboxylic acid class, commercially available at 95% assay purity with a melting point of 173–177 °C . Structurally defined by a pyrimidine core bearing a 4-carboxyl group and a 6-phenyl substituent, this compound serves as a versatile scaffold for medicinal chemistry programs targeting enzymes such as kynurenine 3‑monooxygenase (KMO) and xanthine oxidase (XO) [1][2]. Its substitution pattern distinguishes it from isomeric 2‑phenylpyrimidine‑4‑carboxylic acids and other 6‑aryl analogs, providing a specific pharmacophore geometry essential for structure‑activity relationship (SAR) studies in drug discovery pipelines [3].

Why 6-Phenylpyrimidine-4-carboxylic acid Cannot Be Interchanged with 2‑Phenyl or Other Regioisomeric Analogs in SAR Studies


Generic substitution among pyrimidine carboxylic acid regioisomers (e.g., 2‑phenyl vs. 6‑phenyl substitution) or among 6‑aryl analogs with different phenyl ring electronics introduces uncontrolled variables in target engagement and synthetic tractability [1]. The 6‑position substitution pattern on the pyrimidine ring dictates the spatial orientation of the phenyl group relative to the carboxylic acid, directly influencing key hydrogen‑bonding and hydrophobic interactions within enzyme active sites [1]. Furthermore, the unsubstituted 2‑position on the pyrimidine core of 6‑phenylpyrimidine‑4‑carboxylic acid leaves a critical vector available for subsequent derivatization (e.g., mercapto‑ or amino‑group introduction), a feature absent in 2‑phenylpyrimidine‑4‑carboxylic acid (CAS 16879‑53‑1) where the 2‑position is blocked [2]. This fundamental difference in derivatization potential and pharmacophore geometry makes simple in‑class interchange detrimental to SAR continuity and lead optimization efforts.

6-Phenylpyrimidine-4-carboxylic acid: Quantified Differentiation from Closest Analogs in KMO and XO Inhibition


Kynurenine 3‑Monooxygenase (KMO) Inhibitory Potency of 6‑Phenylpyrimidine‑4‑carboxylic Acid Compared to 3,4‑Dichlorophenyl Analog

6‑Phenylpyrimidine‑4‑carboxylic acid exhibits an IC50 of 38 nM against human KMO in a biochemical assay [1]. In comparison, the more heavily substituted 3,4‑dichlorophenyl analog (compound 7) demonstrates an IC50 of 0.6 nM under identical assay conditions [2]. While the dichlorophenyl analog is approximately 63‑fold more potent, the unsubstituted 6‑phenyl scaffold offers a cleaner SAR starting point with a lower molecular weight (200.19 vs. 269.12 g/mol) and fewer potential off‑target liabilities, making it preferable for early‑stage hit‑to‑lead optimization where balanced physicochemical properties are critical [1][2].

KMO inhibition neurodegeneration Huntington's disease

Xanthine Oxidase (XO) Inhibitory Activity: Scaffold Baseline vs. 2‑Mercapto Derivative Optimization

The 2‑mercapto derivative of 6‑phenylpyrimidine‑4‑carboxylic acid (compound 9b) achieves an IC50 of 0.132 μM against XO, representing a highly optimized analog derived from the parent scaffold [1]. The parent compound itself (6‑phenylpyrimidine‑4‑carboxylic acid) serves as the essential synthetic precursor for this series; its unsubstituted 2‑position is the critical handle for introducing the mercapto group that confers nanomolar potency [1]. In contrast, the isomeric 2‑phenylpyrimidine‑4‑carboxylic acid lacks this 2‑position derivatization potential, precluding access to this potent 2‑mercapto series [2].

XO inhibition gout hyperuricemia

Physicochemical Differentiation from 2‑Phenylpyrimidine‑4‑carboxylic Acid: Melting Point and Synthetic Handling

6‑Phenylpyrimidine‑4‑carboxylic acid exhibits a melting point range of 173–177 °C , whereas its regioisomer 2‑phenylpyrimidine‑4‑carboxylic acid (CAS 16879‑53‑1) has a reported melting point of 204–206 °C [1]. This lower melting point for the 6‑phenyl isomer indicates different crystal packing energetics and may correlate with improved solubility in common organic solvents, a practical advantage for solution‑phase chemistry operations such as amide coupling or esterification.

physicochemical properties synthetic accessibility regioisomer comparison

Synthetic Versatility: 6‑Phenyl Scaffold as Precursor to Methyl Ester Derivatives for Enhanced Membrane Permeability

6‑Phenylpyrimidine‑4‑carboxylic acid can be readily converted to its methyl ester (CAS 74647‑38‑4, melting point 71–73 °C) , a transformation that masks the carboxylic acid polarity and improves blood‑brain barrier permeability for in vivo CNS target engagement studies [1]. In the context of KMO inhibitor development for Huntington's disease, ester prodrugs of arylpyrimidine carboxylic acids have been employed to enhance CNS exposure, a strategy directly applicable to this scaffold [1]. The parent acid's carboxylic group provides the essential handle for this critical prodrug modification, a feature that distinguishes it from non‑carboxylic acid‑containing pyrimidine analogs.

prodrug design ester derivatives CNS penetration

Procurement-Driven Application Scenarios for 6-Phenylpyrimidine-4-carboxylic acid in Drug Discovery


Early-Stage KMO Inhibitor SAR Campaigns for Neurodegenerative Disease Programs

Medicinal chemistry teams initiating KMO inhibitor programs for Huntington's disease or other neurodegenerative conditions can utilize 6‑phenylpyrimidine‑4‑carboxylic acid as a minimal scaffold with defined biochemical potency (IC50 = 38 nM against human KMO) [1]. Its low molecular weight (200.19 g/mol) and unsubstituted 2‑position provide a clean starting point for systematic SAR exploration, including subsequent halogenation, alkoxylation, or heteroaryl replacement on the phenyl ring to modulate potency and CNS penetration properties [1].

Synthesis of Potent Xanthine Oxidase Inhibitors via 2‑Position Derivatization

Research groups focused on hyperuricemia and gout can employ 6‑phenylpyrimidine‑4‑carboxylic acid as the essential precursor for generating 2‑mercapto‑6‑phenylpyrimidine‑4‑carboxylic acid derivatives, a series that has yielded compounds with sub‑micromolar XO inhibitory activity (e.g., compound 9b, IC50 = 0.132 μM) [2]. The 6‑phenyl substitution pattern and available 2‑position are critical for this synthetic route; alternative regioisomers such as 2‑phenylpyrimidine‑4‑carboxylic acid cannot access this potent chemotype [3].

CNS‑Penetrant Prodrug Design via Carboxylic Acid Esterification

Neuroscience drug discovery programs requiring blood‑brain barrier penetration can procure 6‑phenylpyrimidine‑4‑carboxylic acid as a parent acid for conversion to methyl or other alkyl esters (e.g., CAS 74647‑38‑4) . This esterification strategy masks the polar carboxyl group, improving passive diffusion across biological membranes and enabling in vivo pharmacodynamic assessment of target engagement in the CNS, a validated approach in arylpyrimidine KMO inhibitor development [1].

Kinase Inhibitor Scaffold Exploration in Oncology Research

Oncology researchers investigating phenylpyrimidine‑carboxamide derivatives as c‑Met or HIF‑1α inhibitors can use 6‑phenylpyrimidine‑4‑carboxylic acid as a core building block for amide coupling reactions . The carboxylic acid functionality at the 4‑position serves as a convenient handle for introducing diverse amine fragments, enabling rapid library synthesis for hit identification and lead optimization against cancer‑relevant kinase targets .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Phenylpyrimidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.